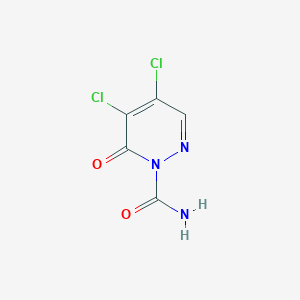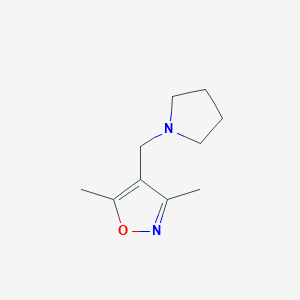
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole
Übersicht
Beschreibung
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole is a versatile chemical compound with a unique structure that makes it suitable for various scientific studies. It is commonly used in drug development and material science due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole typically involves a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and minimize waste. This includes controlling temperature, pressure, and the concentration of reactants to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,5-Dimethyl-4-(1-pyrrolidinylmethyl)isoxazole include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 4-(1-Pyrrolidinylmethyl)isoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions or reactivity are required .
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-10(9(2)13-11-8)7-12-5-3-4-6-12/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJKERVZICSFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide](/img/structure/B3035111.png)

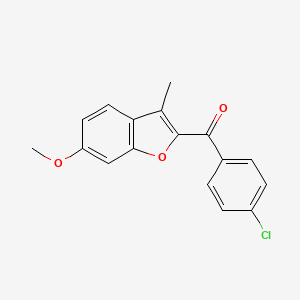
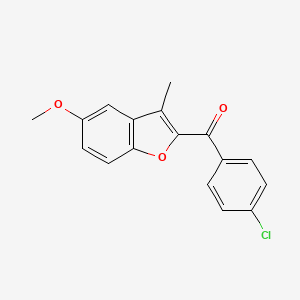
![3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3035115.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035116.png)
![7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035117.png)
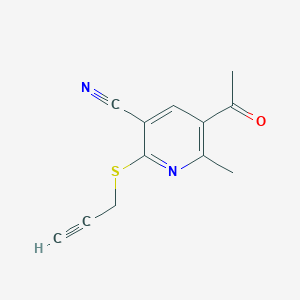

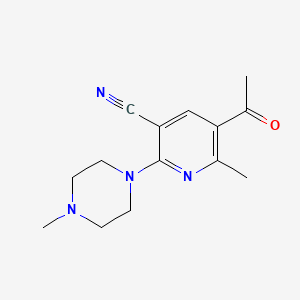
![3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035126.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3035130.png)
![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035131.png)
